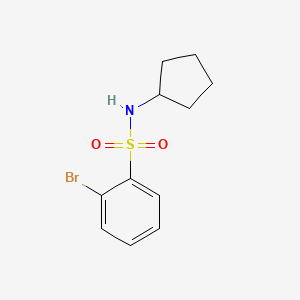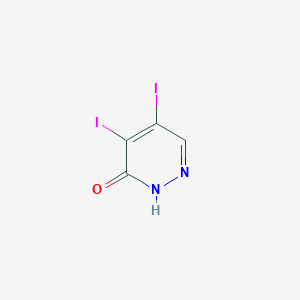![molecular formula C18H17NO6 B13360751 2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid](/img/structure/B13360751.png)
2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid is an organic compound that features a terephthalic acid core substituted with a 4-methoxyphenyl group
Métodos De Preparación
The synthesis of 2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid typically involves multi-step organic reactions. One common method includes the reaction of terephthalic acid with 4-methoxyphenylamine under specific conditions to form the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The methoxy group can be substituted under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system .
Comparación Con Compuestos Similares
Similar compounds include other substituted terephthalic acids and methoxyphenyl derivatives. Compared to these compounds, 2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid may offer unique properties such as enhanced stability or specific biological activity. Some similar compounds include:
- 4-Methoxyterephthalic acid
- 2-Aminoterephthalic acid
- 4-Methoxyphenylacetic acid
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C18H17NO6 |
|---|---|
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
2-[1-(4-methoxyphenyl)ethylcarbamoyl]terephthalic acid |
InChI |
InChI=1S/C18H17NO6/c1-10(11-3-6-13(25-2)7-4-11)19-16(20)15-9-12(17(21)22)5-8-14(15)18(23)24/h3-10H,1-2H3,(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
ODUKDMPHJYJYFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13360681.png)


![N-(5-chloropyridin-2-yl)-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13360710.png)

![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360724.png)
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360726.png)


![6-(4-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360744.png)


